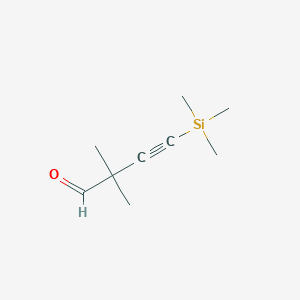
5-isothiocyanato-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-1H-indazole is a heterocyclic compound that contains both an indazole ring and an isothiocyanate functional group Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isothiocyanato-1H-indazole typically involves the introduction of the isothiocyanate group to a pre-formed indazole ring. One common method is the reaction of 5-amino-1H-indazole with thiophosgene (CSCl2) under basic conditions to form the isothiocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-1H-indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and dithiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: Dienes or other unsaturated compounds are used as reactants, with the reaction conditions varying depending on the specific cycloaddition process.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Dithiocarbamate Derivatives: Formed from the reaction with thiols.
Heterocyclic Structures: Formed from cycloaddition reactions.
Scientific Research Applications
5-Isothiocyanato-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-isothiocyanato-1H-indazole involves its interaction with cellular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and DNA, leading to the modulation of cellular functions.
Pathways Involved: It can induce apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-indazole: The precursor for the synthesis of 5-isothiocyanato-1H-indazole.
5-Nitro-1H-indazole: Another indazole derivative with different functional properties.
1H-Indazole-3-carboxylic acid: A compound with a carboxyl group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C8H5N3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-isothiocyanato-1H-indazole |
InChI |
InChI=1S/C8H5N3S/c12-5-9-7-1-2-8-6(3-7)4-10-11-8/h1-4H,(H,10,11) |
InChI Key |
QNRJLFQALMFFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


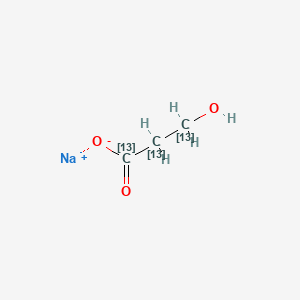
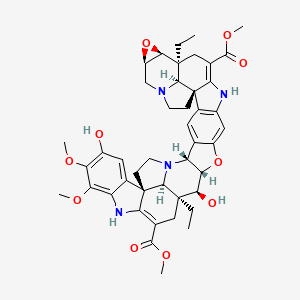
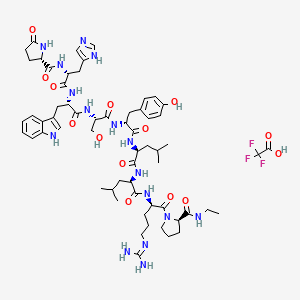
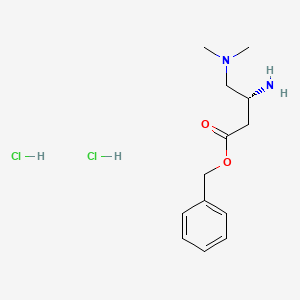

![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
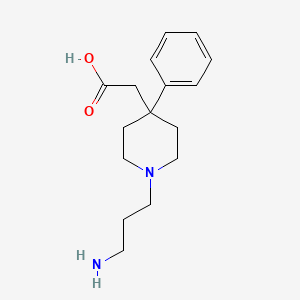
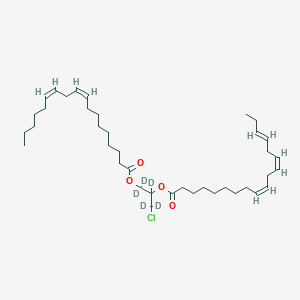


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

